BenchChemオンラインストアへようこそ!

N-(1-cyanocyclohexyl)-2-(4-nitrophenoxy)acetamide

Medicinal chemistry Lipophilicity optimization Positional isomer differentiation

Procure N-(1-cyanocyclohexyl)-2-(4-nitrophenoxy)acetamide (CAS 849604-56-4) for reproducible SAR and medicinal chemistry. This 4-nitro positional isomer (LogP 2.5, TPSA 108 Ų, HBD=1) differs critically from its 3-nitro analog (LogP 2.1) in membrane permeability and target engagement. The retained amide NH enables hydrogen-bond-dependent binding, essential for cannabinoid CB₁ ligand studies (cf. Ki=15.7 nM analog). Ideal for head-to-head nitro-position SAR and as a constrained cyanocyclohexyl anchor in docking simulations. Research-grade (≥95%) for non-human use only.

Molecular Formula C15H17N3O4
Molecular Weight 303.318
CAS No. 849604-56-4
Cat. No. B2686865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyanocyclohexyl)-2-(4-nitrophenoxy)acetamide
CAS849604-56-4
Molecular FormulaC15H17N3O4
Molecular Weight303.318
Structural Identifiers
SMILESC1CCC(CC1)(C#N)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C15H17N3O4/c16-11-15(8-2-1-3-9-15)17-14(19)10-22-13-6-4-12(5-7-13)18(20)21/h4-7H,1-3,8-10H2,(H,17,19)
InChIKeyVIHHVTIWRYDTQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Cyanocyclohexyl)-2-(4-nitrophenoxy)acetamide (CAS 849604-56-4) — Procurement-Relevant Chemical Identity and Physicochemical Baseline


N-(1-Cyanocyclohexyl)-2-(4-nitrophenoxy)acetamide is a synthetic small-molecule acetamide derivative (C₁₅H₁₇N₃O₄, MW 303.31 g/mol) incorporating a 1-cyanocyclohexyl moiety and a 4-nitrophenoxy substituent linked through an acetamide bridge [1]. The compound is listed in PubChem (CID 4819452) with computed LogP 2.5, topological polar surface area (TPSA) 108 Ų, five hydrogen-bond acceptors, one hydrogen-bond donor, and zero Rule-of-Five violations [1]. Its structural core belongs to the substituted phenoxyacetamide class, which has yielded cannabinoid CB₁ receptor ligands (Ki = 15.7 nM for a related N-(1-cyanocyclohexyl)-pyrazole carboxamide) [2] and antitubercular agents in the 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide series [3]. Currently, the compound is available from specialty chemical suppliers at typical research-grade purity of 95% and is designated for non-human research use only [1].

Why Substituting N-(1-Cyanocyclohexyl)-2-(4-nitrophenoxy)acetamide with In-Class Analogs Risks Experimental Reproducibility


Substituted phenoxyacetamides bearing a cyanocyclohexyl group cannot be treated as interchangeable procurement items because minor structural modifications produce substantial differences in physicochemical properties, biological target engagement, and pharmacological profile. The 4-nitro positional isomer (CAS 849604-56-4) versus the 2-nitro isomer (CAS 940779-10-2; CHEMBL1590740) exemplifies this principle: the para-nitro arrangement yields a higher computed LogP (2.5 vs. 2.1) [1], altering membrane permeability, while the ortho-nitro isomer is the only member of this pair with curated bioactivity data in ChEMBL (12 IC₅₀ values against enzyme and receptor targets) [2], indicating that the nitro position directs target recognition. N-Methylation at the amide nitrogen (CAS 874644-76-5) eliminates the sole hydrogen-bond donor, increases molecular weight to 317.35 g/mol, and fundamentally changes the pharmacophore [3], precluding straightforward substitution in structure-activity relationship (SAR) studies. Ring substitution with chlorine (2-chloro-4-nitrophenoxy analog) or trifluoromethyl introduces additional steric and electronic perturbations that cannot be assumed equipotent [3]. Consequently, selecting the precise analog is essential for SAR continuity, assay reproducibility, and patent integrity.

Quantitative Differentiation Evidence for N-(1-Cyanocyclohexyl)-2-(4-nitrophenoxy)acetamide Versus Closest Analogs


Para-Nitro Positional Isomer: Higher Computed LogP Versus Ortho-Nitro Analog

The 4-nitrophenoxy substitution (target compound, CAS 849604-56-4) confers a computed XLogP3 of 2.5, compared with 2.1 for the 2-nitrophenoxy positional isomer (CAS 940779-10-2; CHEMBL1590740) [1]. This +0.4 log unit difference translates to approximately 2.5-fold higher predicted octanol-water partition coefficient for the para isomer, indicating greater lipophilicity and potentially enhanced passive membrane permeability.

Medicinal chemistry Lipophilicity optimization Positional isomer differentiation

Free Amide NH Donor: Molecular Recognition Advantage Over N-Methylated Analog

The target compound retains a hydrogen-bond donor amide NH group (HBD count = 1, HBA count = 5) [1]. In contrast, the N-methylated analog (CAS 874644-76-5) has the amide proton replaced by a methyl group, eliminating the sole H-bond donor (HBD count = 0, MW = 317.35 g/mol) [2]. This structural difference is critical for target recognition: the CB₁ receptor ligand 1-(2-bromophenyl)-N-(1-cyanocyclohexyl)-5-(4-methoxyphenyl)-4-methylpyrazole-3-carboxamide (Ki = 15.7 nM) relies on the cyanocyclohexyl amide NH for high-affinity binding [3], and N-methylation in related acetamide series commonly reduces or abolishes activity.

Hydrogen-bonding pharmacophore SAR studies Target engagement

Nitrophenoxyacetamide Core with Documented Anticancer Activity in Structural Analogs

The 4-nitrophenoxyacetamide pharmacophore has validated anticancer activity in the literature. In a panel of 2-(substituted phenoxy)acetamide derivatives, compound 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide) exhibited anticancer activity against MCF-7 breast carcinoma and SK-N-SH neuroblastoma cell lines, together with anti-inflammatory and analgesic activities [1]. Separately, 2-(4-nitrophenoxy)acetamide (CAS 63218-14-4) is recognized as a cytotoxic agent and potent inhibitor of topoisomerases I and II . The target compound (849604-56-4) differs from 3c by replacing the 1-(4-chlorophenyl)ethyl amine with 1-cyanocyclohexyl amine, providing a novel vector for SAR exploration while retaining the validated 4-nitrophenoxyacetamide warhead.

Anticancer screening Cytotoxicity profiling Phenoxyacetamide class

Chloro-Substituted Analog: Electronic Modulation Via 2-Chloro-4-Nitrophenoxy Group

The 2-chloro-4-nitrophenoxy analog (2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)acetamide) introduces an ortho-chloro substituent adjacent to the nitro group on the phenoxy ring . This chlorine atom exerts an electron-withdrawing inductive effect (-I) that reduces the electron density of the aromatic ring compared to the unsubstituted 4-nitrophenoxy target compound [1]. The electronic perturbation alters the nitro group's reduction potential and the phenoxy ring's reactivity in nucleophilic aromatic substitution and metabolic transformations, making the chloro analog a distinct chemical entity whose biological activity cannot be extrapolated from the parent compound without experimental validation.

Electronic effects Reactivity modulation Halogen substitution

Ortho-Nitro Isomer CHEMBL1590740: 12 Bioactivity Data Points Versus Zero for Para-Nitro Target Compound

A crucial procurement consideration is the differential bioactivity annotation status. The ortho-nitro isomer (CHEMBL1590740, CAS 940779-10-2) has 12 curated IC₅₀ data points in ChEMBL against enzyme, epigenetic regulator, unclassified protein, and membrane receptor targets, with a maximum development phase of 'Preclinical' [1]. By contrast, the target para-nitro compound (849604-56-4) has no ChEMBL entry and no bioactivity data deposited in PubChem BioAssay [2]. This annotation asymmetry means that the ortho isomer is the only member of the pair with existing target engagement data, while the para isomer represents a data-poor compound whose biological profile remains to be experimentally defined.

Bioactivity database Target profiling ChEMBL curation

Evidence-Backed Application Scenarios for Procuring N-(1-Cyanocyclohexyl)-2-(4-nitrophenoxy)acetamide


SAR Studies on Nitro Positional Isomerism in Phenoxyacetamide Scaffolds

The target compound (4-nitro, LogP 2.5) and its ortho-nitro isomer CHEMBL1590740 (2-nitro, LogP 2.1) constitute an ideal matched pair for investigating how nitro group position modulates lipophilicity, target binding, and biological activity within the cyanocyclohexyl-phenoxyacetamide chemotype [1]. The ortho isomer's 12 curated ChEMBL bioactivity data points provide a reference set against which the para isomer's activity can be compared [2]. Procuring both isomers enables a controlled head-to-head SAR study that isolates the positional effect of the nitro group on pharmacodynamics.

Hydrogen-Bond-Dependent Pharmacophore Validation Using Free-NH Scaffold

The target compound retains the amide NH hydrogen-bond donor (HBD = 1), which is absent in the N-methylated analog (CAS 874644-76-5, HBD = 0) [1]. This makes the target compound the appropriate procurement choice for any assay system where the cyanocyclohexyl amide NH is hypothesized to engage a target residue through hydrogen bonding, as demonstrated by the CB₁ receptor ligand 9n (Ki = 15.7 nM) which relies on the cyanocyclohexyl amide for high-affinity receptor binding [2]. The N-methyl analog would serve as a negative control to confirm the NH-dependent binding hypothesis.

4-Nitrophenoxyacetamide Anticancer Lead Optimization

Literature precedent establishes the 4-nitrophenoxyacetamide scaffold as active against MCF-7 and SK-N-SH cancer cell lines (compound 3c) and as a topoisomerase I/II inhibitor [1]. The target compound introduces a 1-cyanocyclohexyl substituent in place of the previously reported N-(1-(4-chlorophenyl)ethyl) group, creating a novel chemotype for anticancer SAR expansion [2]. Procurement is warranted for medicinal chemistry programs aiming to diversify the N-substituent of validated nitrophenoxyacetamide antitumor agents while retaining the active 4-nitrophenoxy warhead.

Computational Chemistry and Molecular Docking Studies Requiring Defined Physicochemical Parameters

The target compound is fully characterized with computed molecular descriptors (MW = 303.31 g/mol, LogP = 2.5, TPSA = 108 Ų, Rotatable Bonds = 4, HBA = 5, HBD = 1) [1]. Its well-defined structure enables reproducible in silico docking, QSAR model building, and molecular dynamics simulations. The compound's cyanocyclohexyl group provides a conformationally constrained lipophilic anchor distinct from the flexible alkyl or aryl N-substituents in related analogs, offering a unique computational probe for studying the contribution of cyclohexyl rigidity to binding free energy.

Quote Request

Request a Quote for N-(1-cyanocyclohexyl)-2-(4-nitrophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.